molecular formula C9H12N2O B1603714 2-(Pyridin-4-yl)morpholine CAS No. 1018656-57-9

2-(Pyridin-4-yl)morpholine

Cat. No.: B1603714
CAS No.: 1018656-57-9
M. Wt: 164.2 g/mol
InChI Key: GFTUMNQJJFHZIQ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)morpholine is a heterocyclic organic compound that features a morpholine ring attached to a pyridine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with morpholine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-chloropyridine and morpholine

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

  • Reaction:

    C5H4ClN+C4H9NOC9H12N2O+HCl\text{C}_5\text{H}_4\text{ClN} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_9\text{H}_{12}\text{N}_2\text{O} + \text{HCl} C5​H4​ClN+C4​H9​NO→C9​H12​N2​O+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)morpholine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

  • Oxidation: H2O2 or m-CPBA in an appropriate solvent like dichloromethane (DCM).
  • Reduction: LiAlH4 in anhydrous ether.
  • Substitution: NaH in DMF with alkyl halides.

Major Products:

  • Oxidation: Pyridine N-oxide derivatives.
  • Reduction: Reduced pyridine derivatives.
  • Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)morpholine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential as a ligand in biochemical assays.
  • Medicine: Explored for its pharmacological properties, including potential antitumor and antimicrobial activities.
  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • Pyridine: A simpler analog without the morpholine ring.
  • Morpholine: Lacks the pyridine ring but shares the morpholine structure.
  • Piperidine: Similar to morpholine but with a different ring structure.

Uniqueness: 2-(Pyridin-4-yl)morpholine is unique due to the combination of the pyridine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTUMNQJJFHZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617698
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018656-57-9
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Pyridin-4-yl)morpholine is prepared by treating 2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol with fuming sulfuric acid at 170° C. according to F. Zymalkowski and F. Koppe (Arch. Pharmaz. 1961, 294, 453-468).
Name
2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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